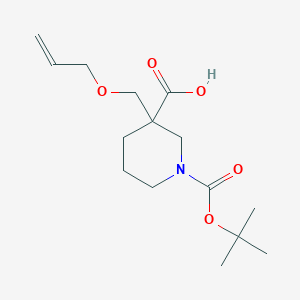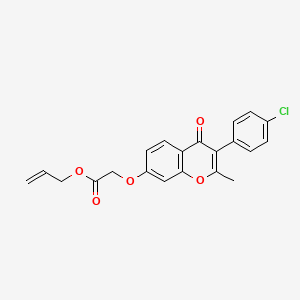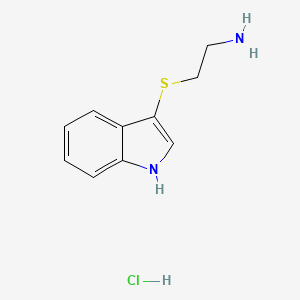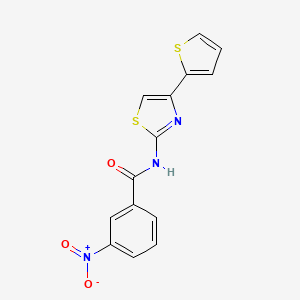
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a complex organic compound with a unique structural composition
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide typically involves multi-step reactions. The starting materials commonly include 4-methylsulfonylbenzene, tetrahydro-2H-pyran, and appropriate thioethyl reagents. Key steps include:
Nucleophilic substitution reactions: : These reactions often require catalysts such as acid or base to facilitate the formation of the sulfonyl and thioether linkages.
Amidation reactions: : The final step typically involves coupling reactions to form the propanamide group under controlled temperatures and solvent conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized through the use of continuous flow reactors and advanced purification techniques. This approach enhances yield and purity while reducing reaction times and waste.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like potassium permanganate can oxidize the thioether group.
Reduction: : The compound can be reduced under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the reactive nature of its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), H2O2
Reduction: : Hydrogen (H2) with a palladium catalyst
Substitution: : Organometallic reagents, halogens (Br2, Cl2)
Major Products Formed
The primary products depend on the reaction conditions but may include oxidized sulfoxides, reduced thioethers, or various substitution derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide finds applications in multiple research domains:
Chemistry: : Utilized as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: : Explored for use in material science and nanotechnology due to its structural properties.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Binding to enzymes: : May inhibit specific enzymes by forming strong interactions at active sites.
Signal transduction: : Influences cellular pathways by modifying the activity of signaling proteins.
Molecular pathways: : Could impact pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is unique due to its specific combination of sulfonyl and thioether groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
3-(4-(methylthio)phenyl)-N-(2-(tetrahydro-2H-pyranyl)thio)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(2-(ethanethiol)thio)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(2-(tetrahydropyranyl)oxy)propanamide
Hope this detailed breakdown gave you a thorough understanding of this intriguing compound!
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-24(20,21)16-5-2-14(3-6-16)4-7-17(19)18-10-13-23-15-8-11-22-12-9-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXWRXAGDPHIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)




![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)





![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
